

Application Notes and Protocols for Cy5.5-SE to Protein Labeling

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Compound of Interest

Compound Name: Cy5.5-SE

Cat. No.: B15597313

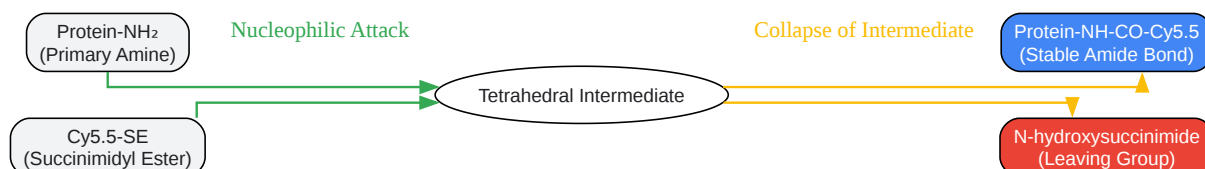
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to calculating the optimal molar ratio for labeling proteins with Cyanine5.5 succinimidyl ester (**Cy5.5-SE**). Adherence to these protocols is critical for achieving the desired degree of labeling (DOL), ensuring experimental reproducibility, and maintaining the biological activity of the conjugated protein.

Principle of Amine Labeling

Cy5.5-SE is an amine-reactive fluorescent dye. The succinimidyl ester (SE) moiety readily reacts with primary amino groups ($-NH_2$), such as the ϵ -amino group of lysine residues and the N-terminus of the protein, to form a stable amide bond.^{[1][2]} The reaction is highly pH-dependent, with optimal labeling achieved at a pH of 8.3-8.5.^{[2][3]} At this pH, the primary amines are deprotonated and thus more nucleophilic, while the hydrolysis of the NHS ester is minimized.



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Caption: Chemical reaction between **Cy5.5-SE** and a primary amine on a protein.

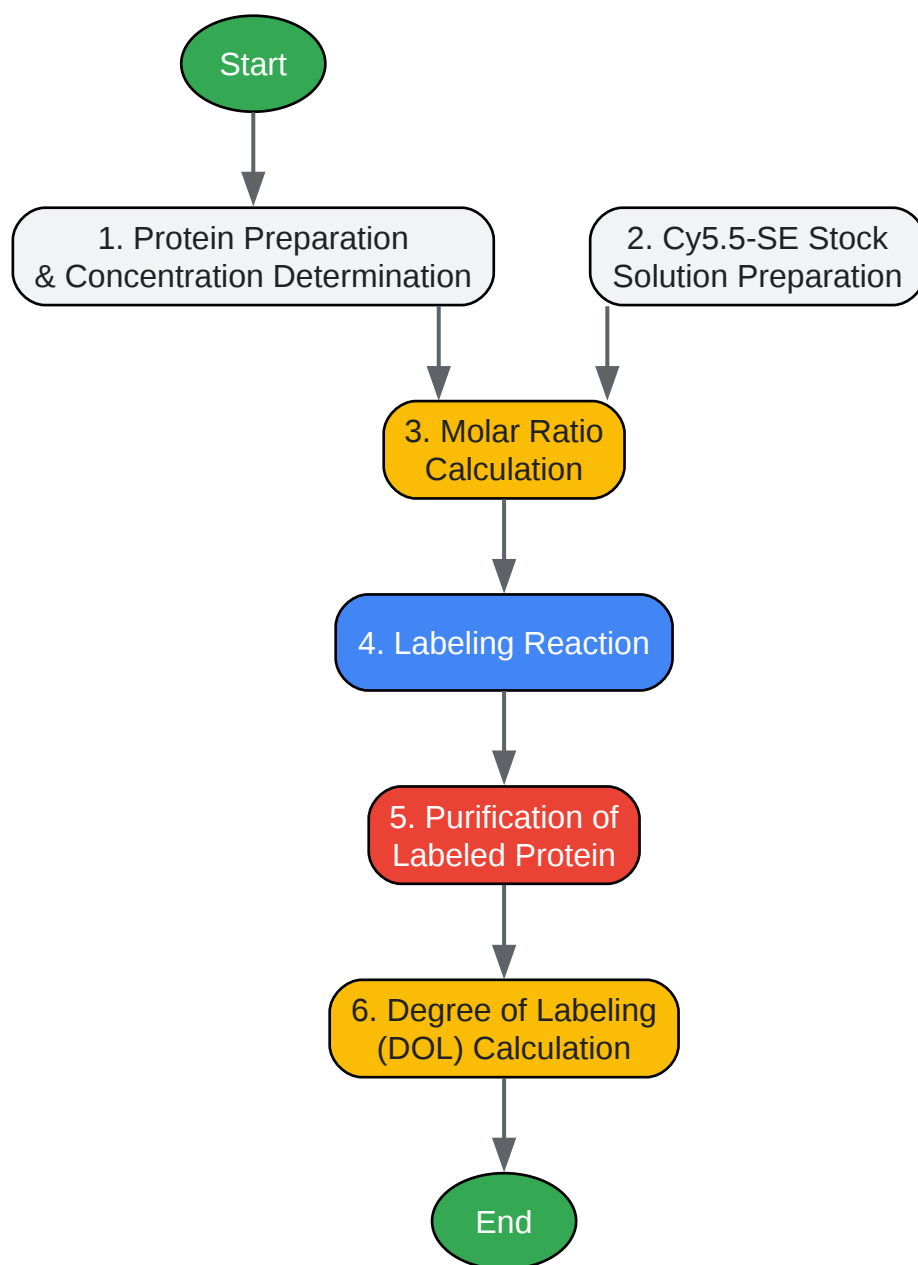
Critical Parameters and Data

Accurate calculation of the molar ratio requires precise knowledge of several key parameters. The following table summarizes essential quantitative data for Cy5.5 and a common protein, Immunoglobulin G (IgG).

Parameter	Symbol	Value	Reference
Cy5.5 Dye			
Molar Extinction Coefficient at ~675 nm	ϵ_{dye}	190,000 M ⁻¹ cm ⁻¹	[4]
Correction Factor at 280 nm	CF ₂₈₀	~0.04	
Molecular Weight (as triethylammonium salt)	MW _{dye}	~1317.7 g/mol	[4]
Immunoglobulin G (IgG)			
Molar Extinction Coefficient at 280 nm	$\epsilon_{\text{protein}}$	~210,000 M ⁻¹ cm ⁻¹	[5][6]
Molecular Weight	MW _{protein}	~150,000 g/mol	[7][8]

Experimental Protocols

This section details the step-by-step methodology for determining protein concentration, calculating the required molar ratio of **Cy5.5-SE**, performing the labeling reaction, and purifying the final conjugate.



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Caption: Experimental workflow for protein labeling with **Cy5.5-SE**.

Protein Preparation and Concentration Determination

Accurate protein concentration is paramount for precise molar ratio calculations.

Protocol:

- **Buffer Exchange:** Ensure the protein is in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-7.4.[8] Buffers containing primary amines (e.g., Tris) or ammonium salts will compete with the labeling reaction.[5][9] If necessary, perform dialysis or use a desalting column to exchange the buffer.
- **Protein Concentration Measurement:** Determine the protein concentration using one of the following methods:
 - **UV Absorbance at 280 nm:** This is a direct method that relies on the absorbance of aromatic amino acids (tryptophan and tyrosine).[10][11]
 - Measure the absorbance of the protein solution at 280 nm (A_{280}) using a spectrophotometer.
 - Calculate the protein concentration using the Beer-Lambert law:
 - Protein Concentration (M) = $A_{280} / (\epsilon_{\text{protein}} \times l)$
 - Where l is the path length of the cuvette (typically 1 cm).
 - **Colorimetric Assays:** Methods like the bicinchoninic acid (BCA) assay or the Bradford assay can also be used, especially if the protein's extinction coefficient is unknown.[12][13] A standard curve with a known protein (e.g., bovine serum albumin, BSA) is required.[13]

Cy5.5-SE Stock Solution Preparation

Protocol:

- Immediately before use, dissolve the **Cy5.5-SE** in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL or 10 mM.[5][7][14]
- Vortex the solution until the dye is completely dissolved.

Calculating the Molar Ratio

The molar excess of dye to protein determines the final degree of labeling. A starting point of a 10-20 fold molar excess of **Cy5.5-SE** to protein is recommended.[5] However, the optimal ratio may vary depending on the protein and desired DOL.

Calculation Steps:

- Calculate the moles of protein:
 - Moles of Protein = Protein Mass (g) / MW_{protein} (g/mol)
 - Alternatively, Moles of Protein = Protein Concentration (M) × Volume (L)
- Determine the target moles of **Cy5.5-SE**:
 - Moles of **Cy5.5-SE** = Moles of Protein × Desired Molar Excess
- Calculate the required mass of **Cy5.5-SE**:
 - Mass of **Cy5.5-SE** (g) = Moles of **Cy5.5-SE** × MW_{dye} (g/mol)
- Calculate the volume of **Cy5.5-SE** stock solution to add:
 - Volume of **Cy5.5-SE** Stock (μL) = (Mass of **Cy5.5-SE** (mg) / Stock Concentration (mg/μL))

Example Calculation:

To label 1 mg of IgG (MW = 150,000 g/mol) with a 15-fold molar excess of **Cy5.5-SE** (MW = 1317.7 g/mol).

- Moles of IgG: (0.001 g) / (150,000 g/mol) = 6.67×10^{-9} mol
- Moles of **Cy5.5-SE**: (6.67×10^{-9} mol) × 15 = 1.00×10^{-7} mol
- Mass of **Cy5.5-SE**: (1.00×10^{-7} mol) × (1317.7 g/mol) = 0.000132 g = 0.132 mg
- Volume of 10 mg/mL **Cy5.5-SE** Stock: (0.132 mg) / (10 mg/mL) = 0.0132 mL = 13.2 μL

Labeling Reaction

Protocol:

- Adjust the pH of the protein solution to 8.3-8.5 using a suitable buffer, such as 0.1 M sodium bicarbonate.[\[2\]](#)[\[9\]](#)

- Slowly add the calculated volume of the **Cy5.5-SE** stock solution to the protein solution while gently vortexing.
- Incubate the reaction for 1 hour at room temperature, protected from light.[7]

Purification of the Labeled Protein

It is crucial to remove any unreacted, free **Cy5.5-SE** from the labeled protein.[1]

Protocol:

Choose one of the following methods based on the protein's properties and the required purity:

- Size Exclusion Chromatography (SEC) / Gel Filtration: This is a common and effective method for separating the larger labeled protein from the smaller, free dye molecules.[1][15]
- Dialysis: This method is suitable for larger sample volumes but requires longer processing times.[1][16]
- Spin Columns: These are convenient for small sample volumes and provide rapid purification.[1][9]

Calculating the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule.[5]

Protocol:

- Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A_{280}) and at the absorbance maximum of Cy5.5 (~675 nm, $A_{max_}$). [5]
- Calculate the Concentration of the Dye:
 - Dye Concentration (M) = $A_{max_} / (\epsilon_{dye_} \times l)$
- Calculate the Corrected Protein Absorbance:

- $\text{Corrected } A_{280} = A_{280} - (A_{\text{max_}} \times CF_{280})$
- Calculate the Protein Concentration:
 - $\text{Protein Concentration (M)} = \text{Corrected } A_{280} / (\epsilon_{\text{protein_}} \times l)$
- Calculate the DOL:
 - $\text{DOL} = \text{Dye Concentration (M)} / \text{Protein Concentration (M)}$

An optimal DOL for most applications is typically between 2 and 4 to maximize fluorescence without causing self-quenching.[\[1\]](#)

Troubleshooting

Issue	Possible Cause	Suggested Solution	Reference
Low DOL	Insufficient amount of dye used.	Increase the molar ratio of dye to protein.	[5]
Inactive (hydrolyzed) Cy5.5-SE.	Use fresh, anhydrous DMSO/DMF to dissolve the Cy5.5-SE.	[5]	
Presence of primary amines in the protein buffer.	Ensure the protein is in an amine-free buffer at the correct pH.	[5]	
High DOL	Excessive amount of dye used.	Decrease the molar ratio of dye to protein.	[5]
Inaccurate DOL	Presence of unbound dye in the purified conjugate.	Ensure thorough purification of the conjugate.	[5]
Inaccurate molar extinction coefficient for the protein.	Use a more accurate extinction coefficient or determine it experimentally.	[16]	
Low or No Fluorescence Signal	Labeling reaction failed.	Verify that the protein buffer is amine-free and at the correct pH.	[1]
Over-labeling causing fluorescence quenching.	Calculate the DOL. If it is very high (>8), reduce the dye-to-protein ratio.	[1]	

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